3-Imidazo[1,2-b]pyridazin-2-ylaniline is a heterocyclic compound that belongs to the class of imidazopyridazines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a fused imidazole and pyridazine ring system with an aniline substituent, making it a subject of interest in medicinal chemistry.
The compound has been synthesized through various methods, often involving nucleophilic substitutions and cyclization reactions. Research has shown that derivatives of imidazo[1,2-b]pyridazine can exhibit significant biological activities, including inhibition of specific kinases, which are crucial targets in cancer therapy and other diseases.
3-Imidazo[1,2-b]pyridazin-2-ylaniline can be classified under:
The synthesis of 3-imidazo[1,2-b]pyridazin-2-ylaniline typically involves several key steps:
For instance, one synthetic route involves reacting substituted anilines with chloroacetyl chloride in the presence of triethylamine, followed by a bimolecular nucleophilic substitution with sodium azide to yield azido intermediates that can be cyclized to form the desired imidazo[1,2-b]pyridazine structure .
The molecular structure of 3-imidazo[1,2-b]pyridazin-2-ylaniline consists of:
The compound's molecular formula is typically represented as , with a molecular weight of approximately 199.21 g/mol. Structural elucidation can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
3-Imidazo[1,2-b]pyridazin-2-ylaniline can participate in various chemical reactions:
For example, halogenation reactions can be performed on the aniline moiety or the imidazole ring using reagents like N-bromosuccinimide or N-iodosuccinimide .
The mechanism of action for compounds like 3-imidazo[1,2-b]pyridazin-2-ylaniline often involves:
Studies have demonstrated that modifications at specific positions on the imidazo[1,2-b]pyridazine scaffold can significantly enhance binding affinity and selectivity for target proteins .
3-Imidazo[1,2-b]pyridazin-2-ylaniline typically exhibits:
Key chemical properties include:
The applications of 3-imidazo[1,2-b]pyridazin-2-ylaniline are primarily found in:
The imidazo[1,2-b]pyridazine scaffold—a 5,6-fused bicyclic heterocycle featuring bridgehead nitrogen atoms—was first synthesized in the 1960s by Yoneda and coworkers [1]. Early biological evaluations in 1964 by Nitta, Yoneda, and Otaka revealed central nervous system activities (analgesic, sedative), though clinical applications remained limited for decades [1]. The scaffold gained significant medicinal relevance in 2012 with the U.S. Food and Drug Administration approval of ponatinib (marketed as Iclusig®), a multi-targeted tyrosine kinase inhibitor for chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia [4]. Ponatinib’s clinical success validated the scaffold’s drugability and spurred intensive research into its therapeutic potential.
Subsequent developments introduced risdiplam (Evrysdi®) in 2020, an imidazo[1,2-b]pyridazine-based survival of motor neuron 2 (SMN2) splicing modifier for spinal muscular atrophy [4]. Additional candidates progressed through clinical pipelines: gandotinib (LY2784544), a JAK2 inhibitor, reached Phase II trials for myeloproliferative disorders, while telacebec (Q203), targeting mycobacterial QcrB, advanced as an antitubercular agent [1] [3]. These milestones underscore the scaffold’s versatility across diverse therapeutic areas, including oncology, infectious diseases, and genetic disorders.
Table 1: Key Imidazo[1,2-b]pyridazine-Based Therapeutics
Compound | Therapeutic Target/Use | Development Status | Year |
---|---|---|---|
Ponatinib | BCR-ABL, FLT3 tyrosine kinases (Leukemia) | FDA Approved | 2012 |
Risdiplam | SMN2 splicing modifier (Spinal Muscular Atrophy) | FDA Approved | 2020 |
Gandotinib | JAK2 kinase (Myeloproliferative Disorders) | Phase II | 2010s |
Telacebec (Q203) | Mycobacterium tuberculosis QcrB (Tuberculosis) | Phase II | 2010s |
Imidazo[1,2-b]pyridazine exemplifies a "privileged scaffold"—a structural motif conferring target affinity across multiple target classes. This status arises from distinct physicochemical properties:
Critically, the scaffold demonstrates a reduced risk of hERG channel inhibition—a common cause of cardiotoxicity—due to its lower lipophilicity and dipole-directed binding specificity [4]. This property is exemplified by ponatinib, which shows negligible hERG affinity despite potent kinase inhibition [1]. Additionally, pyridazine-containing molecules exhibit improved crystallinity, streamlining pharmaceutical processing [1].
Table 2: Physicochemical Comparison of Imidazo[1,2-b]pyridazine with Related Heterocycles
Heterocycle | Dipole Moment (D) | cLog P | Hydrogen-Bond Acceptor Capacity (pKBHX) |
---|---|---|---|
Imidazo[1,2-b]pyridazine | 4.22 | -0.51 | 1.65 |
Pyridine | 2.22 | 0.84 | 1.86 |
Pyrimidine | 2.33 | 0.26 | 1.07 |
Benzene | 0 | 2.18 | -1.47 |
The 3-imidazo[1,2-b]pyridazin-2-ylaniline motif—an imidazo[1,2-b]pyridazine bearing an aniline group at position 3—enhances target affinity and selectivity through strategic substitution. The aniline’s aromatic ring and primary amine enable critical interactions:
In FLT3 kinase inhibitors for acute myeloid leukemia, 3-(trifluoromethoxy)aniline derivatives (e.g., Compound 34f) exhibit nanomolar potency against FLT3-ITD and D835Y mutants (IC50 = 4 nM and 1 nM, respectively). The -OCF3 group’s electron-withdrawing nature and steric bulk optimize hydrophobic contacts with Leu616 and Phe830 residues [2]. Similarly, in TAK1 inhibitors, 3-cyanoaniline analogues disrupt Lys63 and Ala107 interactions in the ATP-binding pocket, suppressing multiple myeloma cell growth (GI50 = 30 nM) [5].
Table 3: Impact of Aniline Substituents on Biological Activity
Aniline Substituent (Position) | Biological Target | Key Activity | Mechanistic Role |
---|---|---|---|
3-(Trifluoromethoxy) | FLT3 Kinase | IC50 = 1–4 nM [2] | Enhances hydrophobic contacts with Leu616/Phe830 |
3-Cyano | TAK1 Kinase | GI50 = 30–100 nM [5] | Forms dipole interactions with Lys63; reduces cell permeability barriers |
4-Fluoro | PIM1 Kinase | Kd = 15 nM [7] | Blocks solvent exposure; improves selectivity |
Structure-activity relationship (SAR) studies confirm meta-substitution maximizes potency by orienting groups toward hydrophobic sub-pockets. Conversely, ortho-substitution induces steric clashes, while para-substitution may reduce metabolic stability [5] [7]. This tunability solidifies 3-imidazo[1,2-b]pyridazin-2-ylaniline as a versatile pharmacophore for precision-targeted therapies.
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: